Nargenicin - 70695-02-2

Nargenicin

Catalog Number: EVT-445550
CAS Number: 70695-02-2
Molecular Formula: C28H37NO8
Molecular Weight: 515.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Nargenicin A1 is a 28-membered polyketide macrolide antibiotic produced by various Nocardia species, including Nocardia argentinesis [], Nocardia arthritidis [], and Nocardia sp. CS682 [, ]. It is characterized by a rare ether-bridged cis-decalin moiety and exhibits a narrow spectrum of activity, primarily against Gram-positive bacteria []. Nargenicin A1 has gained renewed interest due to its potent antibacterial activity against multi-drug resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) [, , ].

Synthesis Analysis

Biosynthesis: Nargenicin A1 biosynthesis is initiated by polyketide synthase (PKS) enzymes using acetate and propionate as building blocks [, , ]. Incorporation studies with isotopically labeled precursors confirmed a processive model of polyketide chain elongation []. The characteristic cis-fused octalin ring system is likely generated by an intramolecular Diels-Alder reaction involving a tetraene precursor [, , ]. The ether bridge formation is catalyzed by a unique iron-α-ketoglutarate-dependent dioxygenase [].

Chemical Synthesis: Total synthesis of the complete carbon skeleton of Nargenicin A1 has been achieved using a transannular Diels-Alder reaction of an 18-membered macrolide []. The key steps involved the Yamaguchi macrolactonization of a hydroxy acid, followed by the spontaneous transannular Diels-Alder reaction to afford the desired tricyclic lactone [].

Molecular Structure Analysis

Nargenicin A1 is characterized by a complex structure consisting of a macrocyclic lactone fused to a cis-fused decalin ring system with an ether bridge [, , , , ]. The absolute configuration of the nargenicin family of antibiotics has been established []. The structure is further defined by multiple hydroxyl groups, a pyrrole moiety, and various methyl and methoxy substituents [, , ].

Chemical Reactions Analysis

Derivatization: Various Nargenicin A1 analogs have been synthesized by selectively blocking active hydroxyl groups at the 9, 11, and 18 positions of its closely related analog, Nodusmicin, and the 11 and 18 positions of Nargenicin A1 []. Novel acetylated derivatives, 18-O-acetyl nodusmicin and 18-O-acetyl-nargenicin, have been identified in the wild-type Nocardia sp. CS682 []. A novel tetrahydroxynaphthalene (THN) derivative has been generated by metabolic engineering leading to the inactivation of Nargenicin A1 biosynthesis [].

Glycosylation: Novel glycosylated derivatives of Nargenicin A1 have been generated by precursor-directed biosynthesis []. This approach holds potential for enhancing its pharmacological properties.

Mechanism of Action

Antibacterial Activity: Nargenicin A1 exhibits potent activity against Gram-positive bacteria, including MRSA [, , ]. It targets the bacterial replicative DNA polymerase DnaE1 by binding to the enzyme in a DNA-dependent manner []. This binding disrupts DNA replication, leading to bacterial cell death [, ].

Anticancer Activity: Nargenicin A1 and its novel analog, 23-demethyl 8,13-deoxynargenicin (compound 9), exhibit anticancer activities [, , ]. Compound 9 exerts its effect by binding to cyclophilin A (CypA), leading to the downregulation of CD147-mediated signaling pathways and inducing G2/M cell cycle arrest, apoptosis, and autophagy [, ]. It also inhibits angiogenesis by downregulating the VEGF/VEGFR2 signaling pathway in endothelial cells and the HIF-1α/VEGF pathway in tumor cells [].

Anti-inflammatory Activity: Nargenicin A1 exhibits anti-inflammatory effects by attenuating lipopolysaccharide (LPS)-induced inflammatory responses in RAW 264.7 macrophages and zebrafish models [, ]. It achieves this by blocking the NF-κB signaling pathway, suppressing the production of pro-inflammatory mediators, and reducing oxidative stress [].

Applications

Antibacterial Agent: Nargenicin A1 holds promise as a potential alternative against multidrug-resistant Gram-positive bacteria, including VRSA []. Its potent activity against MRSA makes it a valuable candidate for treating infections caused by this resistant pathogen [, ]. Synergistic antimicrobial effects have been observed when Nargenicin is combined with other commercial antibiotics [].

Anticancer Agent: Compound 9, a novel analog of Nargenicin A1, exhibits potent anti-cancer activities against AGS gastric cancer cells [, ]. It induces G2/M cell cycle arrest, apoptosis, and autophagy, and effectively inhibits tumor growth [, ]. Furthermore, its antiangiogenic properties make it a promising therapeutic target for angiogenesis-related diseases [].

Anti-inflammatory Agent: Nargenicin A1 shows potential as a functional agent for preventing inflammatory- and oxidative-mediated damage []. Its ability to suppress LPS-induced inflammatory responses in macrophages and zebrafish models highlights its therapeutic potential for inflammatory diseases [, ].

UV Protectant: A novel tetrahydroxynaphthalene (THN) derivative generated through metabolic engineering of Nargenicin A1 biosynthesis exhibits promising UV protection effects [].

Future Directions

Optimization of Production: Further research is needed to optimize Nargenicin A1 production through metabolic engineering and fermentation optimization strategies [, ]. Exploring alternative production hosts and optimizing culture conditions could significantly enhance its yield.

Structure-Activity Relationship Studies: Detailed structure-activity relationship studies are crucial for developing more potent and specific Nargenicin A1 analogs []. Identifying key structural features responsible for its various biological activities will pave the way for designing improved therapeutic agents.

Nodusmicin

  • Compound Description: Nodusmicin is a macrolide antibiotic closely related to Nargenicin, sharing a similar cis-fused octalin ring system. [, ] It also exhibits antibacterial activity against various Gram-positive bacteria. [, ]
  • Relevance: Nodusmicin is frequently mentioned alongside Nargenicin in studies exploring the biosynthesis and structure-activity relationships of oxa-bridged macrolide antibiotics. [, ] They share a common structural core and exhibit similar biological activity, making Nodusmicin a valuable point of comparison in understanding Nargenicin. []

18-O-acetyl nodusmicin

  • Compound Description: This acetylated derivative of Nodusmicin is produced naturally by Nocardia sp. CS682, particularly in optimized media. [] Its biological activity has not been extensively studied.
  • Relevance: 18-O-acetyl nodusmicin is a naturally occurring precursor in the Nargenicin A1 biosynthetic pathway, highlighting the close relationship between these two molecules. []
  • Compound Description: This precursor to Nargenicin lacks the characteristic ether bridge found in the mature molecule. [] Its biological activity remains unexplored.
  • Relevance: 8,13-deoxynargenicin is a key intermediate in the Nargenicin biosynthetic pathway, revealing the enzymatic steps involved in forming the oxa bridge. [] This compound's identification helped elucidate the role of the iron-α-ketoglutarate-dependent dioxygenase enzyme in Nargenicin biosynthesis. []
  • Compound Description: This Nargenicin analog lacks both the ether bridge and a methyl group at the 23rd position. [, , ] It exhibits potent antitumor activity by inducing G2/M cell cycle arrest, apoptosis, and autophagy in gastric cancer cells. [] Furthermore, it displays anti-angiogenic activity by downregulating the VEGF/VEGFR2 signaling pathway. [] It interacts with and inhibits cyclophilin A (CypA), a protein involved in cancer progression. []
  • Relevance: This analog, through its distinct biological activities compared to Nargenicin, provides valuable insights into the structure-activity relationship within the Nargenicin family. [, , ] Identifying CypA as its molecular target further highlights the potential of exploring Nargenicin analogs for anticancer therapies. []

18-O-acetyl-nargenicin

  • Compound Description: Another naturally occurring acetylated derivative of Nargenicin found in the culture broth of Nocardia sp. CS682. [] Similar to its Nodusmicin counterpart, its biological activity has not been extensively investigated.
  • Relevance: The presence of 18-O-acetyl-nargenicin in Nocardia sp. CS682 cultures suggests a possible post-PKS modification pathway in Nargenicin biosynthesis. []

Compound 6

  • Compound Description: A novel Nargenicin analog generated through heterologous expression and in vitro enzymatic reactions. [] Limited information is available regarding its specific structure and bioactivity.
  • Relevance: Compound 6, along with other novel analogs, emerged from studies dissecting the Nargenicin A1 biosynthetic pathway, highlighting the potential for generating new derivatives with potentially valuable properties. []

Compound 7

  • Compound Description: Similar to Compound 6, this novel Nargenicin analog was identified during investigations into the latter stages of Nargenicin A1 biosynthesis. [] Its specific structure and biological activity require further elucidation.
  • Relevance: Compound 7, produced alongside other analogs, underscores the enzymatic complexity and potential for diversification within the Nargenicin biosynthetic pathway. []
  • Compound Description: This Nargenicin analog represents a deoxygenated and demethylated form, showcasing structural modifications achieved through manipulation of the biosynthetic pathway. [] Limited data exists on its specific structure and biological properties.
  • Relevance: The generation of Compound 8 signifies the possibility of creating structurally diverse Nargenicin analogs through targeted modification of the biosynthetic pathway. []

8,13 deoxynodusmicin (Compound 10)

  • Compound Description: This analog, lacking the ether bridge, represents a deoxygenated form of Nodusmicin, achieved through manipulations in the biosynthetic process. [] Information regarding its structure and bioactivity needs further investigation.
  • Relevance: Compound 10's discovery alongside other analogs underscores the possibility of diversifying Nodusmicin's structure through biosynthetic pathway engineering, potentially leading to novel analogs with valuable properties. []

8,13 deoxynargenicin (Compound 11)

  • Compound Description: This analog, similar to Compound 10, is a deoxygenated Nargenicin derivative lacking the characteristic ether bridge, obtained through directed modifications of the biosynthetic pathway. [] Further studies are required to ascertain its complete structure and biological activity.
  • Relevance: The identification of Compound 11 showcases the potential for generating structurally diverse Nargenicin analogs by manipulating the biosynthetic pathway. []

Properties

CAS Number

70695-02-2

Product Name

Nargenicin

IUPAC Name

[(18Z)-6-hydroxy-16-(1-hydroxyethyl)-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate

Molecular Formula

C28H37NO8

Molecular Weight

515.6 g/mol

InChI

InChI=1S/C28H37NO8/c1-13-11-14(2)28-17(12-20(34-5)27(33)35-23(13)16(4)30)8-9-18-21(28)22(31)15(3)24(25(18)37-28)36-26(32)19-7-6-10-29-19/h6-11,13,15-18,20-25,29-31H,12H2,1-5H3/b14-11-

InChI Key

YEUSSARNQQYBKH-KAMYIIQDSA-N

SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Synonyms

nargenicin A1

Canonical SMILES

CC1C=C(C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)C

Isomeric SMILES

CC1/C=C(\C23C(CC(C(=O)OC1C(C)O)OC)C=CC4C2C(C(C(C4O3)OC(=O)C5=CC=CN5)C)O)/C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.